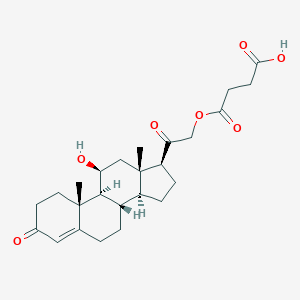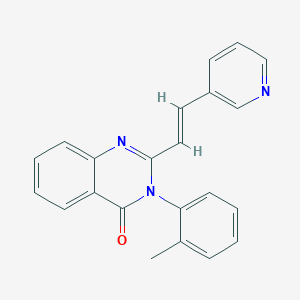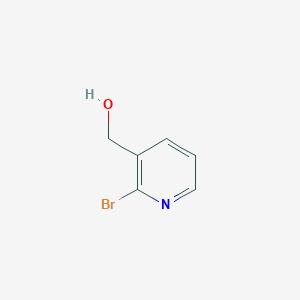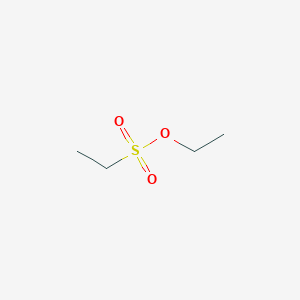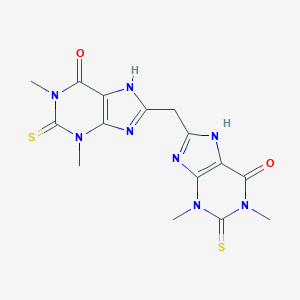
Dibutyl tetrachlorophthalate
Descripción general
Descripción
Synthesis Analysis
While the provided papers do not discuss the synthesis of dibutyl tetrachlorophthalate specifically, they do provide insight into related synthetic methods. For example, the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives using tetrabutylammonium bromide as a catalyst is mentioned . This suggests that similar quaternary ammonium salts could potentially be used as catalysts in the synthesis of dibutyl tetrachlorophthalate, facilitating the reaction under mild and eco-friendly conditions.
Molecular Structure Analysis
The molecular structure of dibutyl tetrachlorophthalate would consist of a phthalate core with two butyl groups esterified to the carboxylic acid functionalities and four chlorine atoms substituted on the aromatic ring. Although the papers do not discuss this molecule, they do mention structural analysis techniques such as X-ray structure analysis, which could be used to determine the precise molecular geometry of dibutyl tetrachlorophthalate .
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of dibutyl tetrachlorophthalate. However, phthalate esters are known to undergo hydrolysis, releasing the alcohol and phthalic acid. The kinetics of related reactions, such as the transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate, are discussed, which could provide insights into the reactivity and stability of dibutyl tetrachlorophthalate under various conditions .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Chromatographic Applications
Dibutyl tetrachlorophthalate has been found to be effective in chromatographic applications. Specifically, its derivative, Di-n-nonyl tetrachlorophthalate, is used as a selective stationary phase for the separation of aromatic compounds in gas-liquid chromatography. It acts as a weak electron acceptor, facilitating charge-transfer associations critical for retaining aromatic donors (Cooper, Crowne, & Farrell, 1967).
2. Chemical Sensors and Electrodes
Dibutyl tetrachlorophthalate, in its variant forms, is used in the fabrication of chemical sensors and electrodes. It has been utilized in PVC-based membranes for selective sensors in detecting ions like Ni2+ (Singh & Bhatnagar, 2003), and for constructing electrochemical sensors (Gupta et al., 2007). These applications demonstrate its utility in detecting and measuring specific chemical substances.
3. Environmental Monitoring
Research also shows the application of dibutyl tetrachlorophthalate in environmental monitoring, specifically in developing assays for detecting its presence in environmental samples. A novel competitive fluorescence immunoassay has been developed for this purpose, highlighting its sensitivity and specificity in environmental analysis (Zhang, Wang, & Zhuang, 2006).
4. Analytical Chemistry
Further, dibutyl tetrachlorophthalate is used in analytical chemistry, particularly in ion-selective electrodes for substance determination. It has been incorporated in PVC membranes with solid contact for determining substances like ketoprofen (Lenik, 2012).
5. Encapsulation Processes
The encapsulation of dibutylphthalate by interfacial polycondensation was studied, highlighting its potential application in the creation of microcapsules (Janssen & Nijenhuis, 1992).
6. Toxicology and Environmental Safety
Dibutyl tetrachlorophthalate is also studied in the context of toxicology and environmental safety. Research includes studies on its effects on somatic cells in laboratory mice (Dobrzyńska et al., 2010) and its presence in daycare centers, emphasizing the need for monitoring and regulation (Fromme et al., 2015).
Safety and Hazards
Dibutyl tetrachlorophthalate is a chemical compound that should be handled with care. Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Dibutyl tetrachlorophthalate, also known as Dibutyl Phthalate (DBP), primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the toxic and apoptotic effects of DBP in neuronal cells .
Mode of Action
DBP interacts with its target, AhR, leading to a series of biochemical reactions. It induces Reactive Oxygen Species (ROS) formation at nanomolar concentrations, while it activates caspase-3 and LDH activities at micromolar concentrations . These biochemical effects are accompanied by decreased cell viability and induction of apoptotic bodies .
Biochemical Pathways
DBP affects several biochemical pathways. It reduces Erα and Pparγ mRNA expression levels, which are inversely correlated with protein expression of the receptors . Treatment with DBP enhances Ahr mRNA expression, which is reflected by the increased AhR protein level .
Pharmacokinetics
A study on dbp showed that it appeared to have a two-compartment model in rats, with an area under concentration versus time (auc) of 578 ± 593 min μg/mL and the distribution and elimination half-life (t 1/2,α and t 1/2,β) were 577 ± 114 and 217 ± 131 min, respectively .
Result of Action
The interaction of DBP with AhR leads to toxic and apoptotic effects in neuronal cells . It stimulates caspase-3 and LDH activities as well as ROS formation in a concentration and time-dependent manner . The biochemical effects of DBP are accompanied by decreased cell viability and induction of apoptotic bodies .
Action Environment
DBP is a recognized endocrine-disrupting contaminant that poses substantial environmental challenges due to its persistence, resistance to degradation, and potential for bioaccumulation . Efficient removal technologies for eliminating DBP from water are receiving increased attention . The presence of DBP in the environment can affect its action, efficacy, and stability .
Propiedades
IUPAC Name |
dibutyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-10(16(22)24-8-6-4-2)12(18)14(20)13(19)11(9)17/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYWSKLOYGOGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062788 | |
| Record name | Dibutyl tetrachlorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl tetrachlorophthalate | |
CAS RN |
3015-66-5 | |
| Record name | 1,2-Dibutyl 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3015-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl tetrachlorophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003015665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl tetrachlorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl tetrachlorophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL TETRACHLOROPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9B8SCS6G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



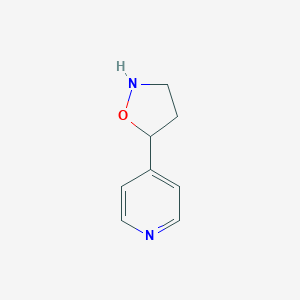
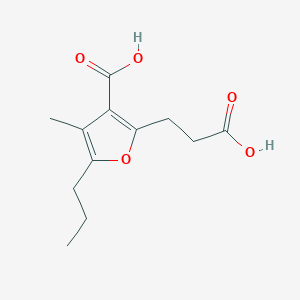
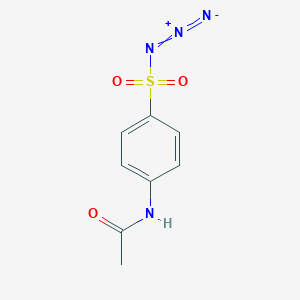



![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
